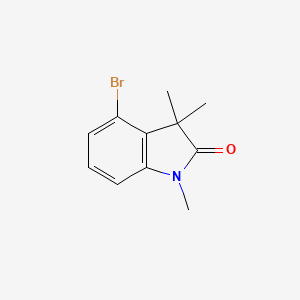

4-Bromo-1,3,3-trimethylindol-2-one

Description

Contextual Significance within Indolone and Brominated Heterocycle Chemistry

Indolone, a bicyclic structure containing a benzene (B151609) ring fused to a five-membered nitrogen-containing ring with a carbonyl group, is a core motif in a multitude of natural and synthetic compounds. The inherent reactivity of the indolone system, coupled with the diverse biological activities exhibited by its derivatives, has established it as a privileged scaffold in medicinal chemistry and materials science.

The incorporation of a bromine atom onto the indolone core at the 4-position, along with the trimethyl substitution, yields 4-Bromo-1,3,3-trimethylindol-2-one. This halogenation is of particular importance for several reasons. Brominated heterocycles are highly valued as versatile intermediates in organic synthesis. researchgate.net The carbon-bromine bond serves as a key functional handle for a variety of transformations, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. acs.org These reactions allow for the facile construction of complex molecular frameworks by forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic strategy. researchgate.net

Furthermore, the presence of a bromine atom can significantly influence the physicochemical properties of the parent molecule. The electron-withdrawing nature and the size of the bromine atom can modulate factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. In the solid state, halogen bonding, a non-covalent interaction involving the halogen atom, can play a crucial role in determining crystal packing and the supramolecular architecture of materials. mdpi.com

Overview of Research Trajectories for Halogenated Indolones

Research into halogenated indolones, including bromo-substituted derivatives, is following several key trajectories, driven by their potential applications in various fields of chemistry.

One major area of investigation is the synthesis of novel derivatives . The reactivity of the C-Br bond in compounds like this compound is being exploited to generate libraries of new indolone-based molecules. For instance, the synthesis of 4-bromo-1-methyl-1H-indole has been reported with a 91% yield, highlighting the efficiency of introducing the bromo-substituent which can then be used for further derivatization. chemicalbook.com The development of efficient and scalable synthetic routes to access these halogenated building blocks is a continuous focus. thieme.de

Another significant research direction is the exploration of their utility in catalysis and materials science . The electronic properties of halogenated indolones can be fine-tuned by the nature and position of the halogen substituent. researchgate.net This has implications for their use in organic electronics, where the HOMO and LUMO energy levels are critical determinants of material performance. researchgate.net Studies on halogenated organic semiconductors have shown that fluorination and chlorination can impact charge transport characteristics. researchgate.net While specific data for this compound in this context is not detailed in the provided results, the general principles of halogenation effects suggest this as a promising area of inquiry.

Finally, the investigation of intermolecular interactions in the solid state is a growing field of interest. The ability of bromine to participate in halogen bonding and other non-covalent interactions can be harnessed to design and control the self-assembly of molecules into well-defined supramolecular structures. mdpi.com Understanding these interactions is fundamental to the rational design of crystalline materials with desired properties, such as in the development of new pharmaceutical cocrystals or organic functional materials. mdpi.com

Properties

IUPAC Name |

4-bromo-1,3,3-trimethylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)9-7(12)5-4-6-8(9)13(3)10(11)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNFKZPKEJQNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC=C2Br)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742980 | |

| Record name | 4-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375068-88-4 | |

| Record name | 2H-Indol-2-one, 4-bromo-1,3-dihydro-1,3,3-trimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 4-Bromo-1,3,3-trimethylindol-2-one, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).

The aromatic region of the spectrum displays signals for the protons on the benzene (B151609) ring. The specific splitting patterns and coupling constants (J-values) provide information about the substitution pattern. The aliphatic region shows signals for the methyl groups attached to the indole (B1671886) nitrogen and the C3 position. The integration of these signals corresponds to the number of protons in each environment.

A representative ¹H NMR data set for a similar compound, 4-Bromo-3-methyl-1H-indole, shows a singlet for the N-H proton around δ 7.94 ppm and various multiplets for the aromatic protons between δ 6.95 and 7.28 ppm. The methyl group protons appear as a doublet at approximately δ 2.57 ppm. rsc.org While not identical, this provides a basis for interpreting the spectrum of the title compound.

Interactive Table: Representative ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Multiplet | 3H | Aromatic Protons |

| ~3.2 | Singlet | 3H | N-CH₃ |

| ~1.3 | Singlet | 6H | C(CH₃)₂ |

Note: The exact chemical shifts and multiplicities for this compound may vary and require specific experimental data for precise assignment.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of attached atoms. libretexts.org For instance, sp²-hybridized carbons of the aromatic ring and the carbonyl group (C=O) resonate at lower fields (higher ppm values) compared to the sp³-hybridized carbons of the methyl groups. libretexts.org The carbon atom attached to the bromine (C-Br) will also have a characteristic chemical shift. docbrown.infodocbrown.info

For a related compound, 4-Bromo-3-methyl-1H-indole, the ¹³C NMR spectrum shows signals for the aromatic carbons in the range of δ 110-138 ppm and a signal for the methyl carbon at approximately δ 12.65 ppm. rsc.org

Interactive Table: Expected ¹³C NMR Chemical Shift Ranges

| Chemical Shift (δ) ppm | Carbon Type |

| ~170-180 | C=O (Amide) |

| ~110-145 | Aromatic & C=C |

| ~100-110 | C-Br |

| ~40-50 | Quaternary C3 |

| ~25-35 | N-CH₃ |

| ~20-30 | C(CH₃)₂ |

Note: These are estimated ranges, and the actual values require experimental determination.

Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed connectivity and spatial relationships within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons within the molecular structure. sdsu.edu For this compound, COSY would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduemerypharma.comepfl.ch This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. emerypharma.com For example, it would definitively link the proton signal of the N-methyl group to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.eduepfl.chyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the C2 (carbonyl), C3, and the carbon to which the bromine is attached. youtube.com It helps to piece together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, even if they are not directly bonded. This is crucial for determining the three-dimensional structure and stereochemistry of a molecule.

Together, these 2D NMR experiments provide a comprehensive and unambiguous structural elucidation of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing the exact positions of all atoms. mdpi.com

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles. researchgate.net

Information about the planarity of the indole ring system.

Details of the crystal packing, including intermolecular interactions such as π-stacking or halogen bonding. researchgate.netnih.gov

The crystal structure of a related compound, 4-bromo-1H-indole-2,3-dione, has been reported, revealing a near-planar molecule with specific intermolecular hydrogen bonding and Br···O interactions. researchgate.net Similarly, the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate has been determined, showcasing the power of this technique for halogenated heterocyclic compounds. univie.ac.at

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the exact mass of a molecule. nih.gov This allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₄BrNO), HRMS would provide a measured mass that is very close to the calculated exact mass of 267.0259 Da. nih.gov

The high resolution of this technique allows for differentiation between compounds with the same nominal mass but different elemental compositions. Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information and can be used to identify intermediates in a reaction sequence.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄BrNO |

| Calculated Exact Mass | 267.0259 Da |

| Monoisotopic Mass | 267.02588 Da nih.gov |

| Expected [M+H]⁺ | ~268.0337 Da |

| Expected [M+Na]⁺ | ~290.0156 Da |

Note: The observed values in an experiment should be within a few ppm of the calculated values.

Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the absorption or scattering of light by molecular vibrations.

FT-IR Spectroscopy : In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for:

The C=O (amide) stretching vibration, typically in the region of 1650-1700 cm⁻¹.

C-H stretching vibrations of the aromatic ring and methyl groups (around 2800-3100 cm⁻¹).

C-N stretching vibrations.

The C-Br stretching vibration, which appears at lower frequencies in the fingerprint region.

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong Raman signals. The combination of FT-IR and Raman provides a more complete vibrational analysis of the molecule. spectroscopyonline.com

Theoretical and Computational Investigations of 4 Bromo 1,3,3 Trimethylindol 2 One

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are powerful tools for understanding the molecular structure, properties, and reactivity of chemical compounds from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are central to modern computational chemistry. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized organic molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule. For a compound like 4-Bromo-1,3,3-trimethylindol-2-one, these calculations would provide deep insights into its fundamental chemical nature.

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. This process systematically adjusts bond lengths, bond angles, and dihedral angles to locate the minimum energy conformation on the potential energy surface.

For this compound, this analysis would begin with an initial proposed structure. Using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), the geometry would be optimized. The results would yield precise data on the bond lengths (e.g., C-Br, C=O, N-C, C-C), bond angles (e.g., C-N-C), and the planarity of the indole (B1671886) ring system. For instance, a study on the related compound 4-Bromo-1H-indole-2,3-dione revealed a near-planar molecular structure. researchgate.net A similar analysis for this compound would confirm the spatial orientation of the bromo and multiple methyl groups relative to the core indole structure.

A hypothetical data table for optimized geometric parameters would look as follows:

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Length | C4-Br | 1.90 Å |

| C2=O | 1.22 Å | |

| N1-C2 | 1.38 Å | |

| C3-C(CH₃)₂ | 1.54 Å | |

| Bond Angle | C5-C4-Br | 119.5° |

| C2-N1-C7a | 109.0° | |

| Dihedral Angle | C5-C4-C3a-N1 | 179.8° |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this molecule is not available.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies high chemical reactivity and low kinetic stability, as it is easier for the molecule to be excited. mdpi.com For organic molecules used in electronic devices, this gap influences the material's optical and electronic properties. mdpi.com

A computational study on this compound would calculate the energies of the HOMO and LUMO. The analysis would also visualize the spatial distribution of these orbitals. Typically, the HOMO is distributed over electron-rich regions, while the LUMO is located on electron-poor regions. The resulting energy gap value would help classify the molecule's reactivity.

| Parameter | Calculated Value (Exemplary) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Note: The values in this table are hypothetical and for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The map uses a color scale to indicate charge distribution: red typically signifies regions of most negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas with near-zero or intermediate potential. nih.govsigmaaldrich.com

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen atom (C=O), indicating its susceptibility to electrophilic attack. The area around the bromine atom might also show distinct electrostatic features due to its electronegativity and size. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl groups.

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, which serves as a powerful aid in interpreting experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as C=O stretching, C-H bending, or C-Br stretching. For aromatic bromo compounds, the C-Br stretching vibrations are often found in the 650-395 cm⁻¹ region. researchgate.net

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. DFT calculations can predict ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding tensors for each atom. These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can help confirm the molecular structure and assign experimental signals to specific atoms in the molecule.

Chemical Reactivity Descriptors

Based on the energies of the frontier orbitals and the total electronic energy, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors arise from Conceptual DFT.

Ionization Energy (I) and Electron Affinity (A) are fundamental descriptors of chemical reactivity.

Ionization Energy (I): The minimum energy required to remove an electron from a molecule in its gaseous state. According to Koopmans' theorem, it can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule in its gaseous state. It can be approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

These values provide a quantitative measure of how easily the molecule will donate or accept an electron, which is central to its reactivity in redox reactions and in forming chemical bonds.

A theoretical study would provide the following data:

| Parameter | Formula | Calculated Value (Exemplary) |

| Ionization Energy (I) | I ≈ -E_HOMO | 6.5 eV |

| Electron Affinity (A) | A ≈ -E_LUMO | 1.8 eV |

Note: The values in this table are hypothetical and for illustrative purposes only, derived from the exemplary HOMO/LUMO energies listed previously.

No Publicly Available Theoretical and Computational Data for this compound

Extensive searches were conducted to locate scholarly articles and data pertaining to the theoretical and computational investigations of this compound. These searches aimed to gather information for a detailed analysis of the compound's molecular properties, as outlined in the requested article structure. However, the scientific literature does not appear to contain specific studies on this particular molecule.

The intended scope of the article was to cover several key areas of computational chemistry, including:

Electrophilicity and Nucleophilicity Indices: These indices are crucial for predicting the electrophilic and nucleophilic nature of a compound, which governs its behavior in chemical reactions.

Fukui Functions for Site Selectivity Prediction: This analysis helps in identifying the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Solvent Effects on Molecular Properties and Reactivity (e.g., PCM Model): The Polarizable Continuum Model (PCM) is a computational method used to understand how a solvent environment influences the structure, stability, and reactivity of a molecule.

Reaction Mechanism Elucidation through Computational Transition State Analysis: This involves computationally modeling the energy landscape of a chemical reaction to identify transition states and elucidate the step-by-step mechanism.

While general methodologies and studies on related indole and oxindole (B195798) derivatives are available, the specific application of these computational techniques to this compound has not been reported in published research. The absence of such data precludes the generation of the detailed, scientifically accurate article as requested, including the creation of specific data tables and the discussion of research findings for this compound.

Basic information, such as the compound's molecular formula (C₁₁H₁₂BrNO) chem960.com, has been identified. However, this is insufficient for the in-depth theoretical and computational analysis required by the article's outline.

It is possible that this compound is a novel compound, a commercial building block with uncharacterized properties, or that research on it has been conducted but not yet published. Without accessible research data, a comprehensive and scientifically rigorous article on its theoretical and computational aspects cannot be produced at this time.

Reactivity and Transformations of 4 Bromo 1,3,3 Trimethylindol 2 One

Electrophilic Reactivity at the Bromine Position

The bromine atom attached to the aromatic ring of the indolone core is a key site for functionalization, particularly through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions with Organometallic Reagents (e.g., Boronic Acids)

The carbon-bromine bond at the 4-position of the indolone is anticipated to be susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netbldpharm.com This type of reaction typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. bldpharm.comaobchem.com

The general mechanism for a Suzuki coupling proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromine bond of the indolone, forming a palladium(II) intermediate. bldpharm.com

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide. aobchem.com

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. bldpharm.com

While this is a well-established transformation for a wide range of aryl bromides, specific examples detailing the reaction conditions (catalyst, ligands, base, solvent) and yields for 4-Bromo-1,3,3-trimethylindol-2-one are not found in the surveyed literature. Research on similar bromo-substituted heterocyclic systems, however, demonstrates the general feasibility of such transformations. chemicalbook.comresearchgate.netresearchgate.net

Reductive Debromination Pathways

Reductive debromination, the replacement of a bromine atom with a hydrogen atom, is a plausible transformation for this compound. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or by using metal hydrides. Another approach involves selective debromination using organometallic reagents. For instance, studies on other brominated heterocyclic compounds have shown that selective debromination can be achieved under specific conditions, sometimes as a competing pathway in cross-coupling reactions. However, no studies specifically documenting the reductive debromination of this compound have been identified.

Reactivity of the Indolone Core

The indolone scaffold itself contains several functional groups that could potentially undergo chemical transformations.

Nucleophilic Additions to the Carbonyl Group

The carbonyl group (C=O) at the 2-position of the indolone core is an electrophilic site, making it susceptible to nucleophilic addition. In this type of reaction, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl oxygen becomes negatively charged. Subsequent protonation would yield an alcohol.

Common nucleophiles for this transformation include:

Organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li).

Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would reduce the ketone to a secondary alcohol.

The reactivity of the carbonyl can be influenced by steric hindrance from the adjacent 3,3-dimethyl groups. Despite the general reactivity of ketones, specific examples of nucleophilic addition to the carbonyl of this compound are not described in the available literature.

Transformations Involving the N-Methyl Group

The N-methyl group is generally stable and less reactive compared to other functional groups in the molecule. Transformations involving this group would require harsh conditions and are not common. Potential reactions could include demethylation, though this typically requires specific and potent reagents. No literature was found describing any transformations involving the N-methyl group of this specific compound.

Reactivity at the 3,3-Dimethyl Positions

The gem-dimethyl group at the 3-position is sterically bulky and consists of strong, non-polar carbon-carbon and carbon-hydrogen bonds. These positions are generally considered unreactive under standard organic synthesis conditions. Functionalization at this position is challenging and would likely require advanced techniques such as radical-based C-H activation, for which no specific examples concerning this molecule have been published.

Interconversion with Related Indole (B1671886)/Indoline (B122111) Scaffolds

The chemical literature provides limited direct examples of the interconversion of this compound into other distinct heterocyclic scaffolds. However, by examining the reactivity of related oxindole (B195798) and bromo-substituted aromatic systems, plausible transformation pathways can be inferred. One such potential transformation is the conversion of the oxindole ring into a quinoline (B57606) system. The Pfitzinger reaction, a well-established method for quinoline synthesis, involves the condensation of an isatin (B1672199) (an indole-2,3-dione) with a carbonyl compound. While this compound is not an isatin, related bromo-substituted isatins can be utilized to form bromo-substituted quinoline derivatives. For instance, the reaction of isatin with 4-bromoacetophenone in the presence of a base is a known route to 2-(4-bromophenyl)quinoline-4-carboxylic acid nih.gov. This suggests that under specific conditions, the oxindole core might be induced to rearrange and condense to form a quinoline ring, although this would likely require significant chemical manipulation, such as oxidation of the C3 position.

Another potential avenue for interconversion involves rearrangement reactions. The Hofmann-Martius rearrangement, for example, typically involves the migration of an alkyl or aryl group from a nitrogen atom to the aromatic ring in N-aryl anilines. While not directly applicable to the N-methylated this compound, related rearrangements of 3-N-Aryl-2-oxindoles to 3-(arylamino)oxindoles have been reported researchgate.net. This indicates the potential for skeletal reorganization within the oxindole framework under thermal or acidic conditions.

Furthermore, the bromo-substituent itself can be a handle for transformations that might lead to a different heterocyclic core. For instance, metal-halogen exchange followed by intramolecular cyclization could, in principle, lead to novel fused ring systems, although specific examples starting from this compound are not readily found in the literature. The synthesis of quinoline derivatives from precursors like 4-amino-6-bromoveratrole via the Knorr synthesis also highlights the utility of bromo-anilines, which could potentially be derived from the cleavage of the indol-2-one (B1256649) ring, in constructing new heterocyclic systems iipseries.org.

Formation of Polycyclic Systems and Complex Architectures

The presence of a bromine atom on the aromatic ring of this compound makes it a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of polycyclic systems and complex molecular architectures. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position, enabling the fusion or linkage of additional ring systems to the indolone core.

Suzuki-Miyaura Coupling: This reaction pairs the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This method is widely used to couple aromatic rings. For example, the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids demonstrates the successful formation of biaryl systems under palladium catalysis chemicalbook.comnih.gov. By analogy, this compound can be coupled with a variety of aryl and heteroaryl boronic acids to generate 4-aryl and 4-heteroaryl substituted 1,3,3-trimethylindol-2-ones. These products can themselves be precursors to more complex polycyclic structures through further intramolecular cyclization reactions.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Arylboronic acid | Pd(PPh₃)₄/K₃PO₄ | Monosubstituted and bisubstituted products | 31-46% chemicalbook.com |

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne and a palladium-copper co-catalyst system to form a C-C bond between the bromoindole and the alkyne. This introduces an alkynyl substituent at the C4 position, which is a versatile functional group for further transformations. For instance, 4-bromo-6H-1,2-oxazines have been successfully coupled with various terminal alkynes in good yields nih.gov. The resulting 4-alkynyl-1,3,3-trimethylindol-2-one can undergo subsequent intramolecular cyclization reactions, such as cycloadditions or electrophilic cyclizations, to construct fused polycyclic systems.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 4-Bromo-6H-1,2-oxazine | Terminal alkyne | PdCl₂(PPh₃)₂/CuI/Et₃N | 4-Alkynyl-6H-1,2-oxazine nih.gov |

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond between the bromoindole and an amine, catalyzed by a palladium complex. This is a key step in the synthesis of nitrogen-containing polycyclic heterocycles. The successful palladium-catalyzed coupling of 3-bromo-1-methyl-4-(N-methylindolyl)maleimide with various amides demonstrates the feasibility of forming C-N bonds on related bromo-substituted heterocyclic systems. This suggests that this compound could be reacted with a range of amines or amides to introduce a nitrogen-based substituent at the C4 position, which could then be utilized in a subsequent cyclization step to form a new heterocyclic ring fused to the indolone core.

The synthesis of polybrominated 3,3'-bi-1H-indoles through palladium-catalyzed oxidative dimerization of bromoindoles further illustrates the potential of bromoindoles to serve as building blocks for complex dimeric and polycyclic structures acs.org. These examples collectively highlight the versatility of the bromine substituent in this compound as a synthetic handle for the construction of a diverse array of complex molecules with potential applications in materials science and medicinal chemistry.

Applications of 4 Bromo 1,3,3 Trimethylindol 2 One in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

There is no specific information available in the scientific literature detailing the use of 4-Bromo-1,3,3-trimethylindol-2-one as a versatile synthetic intermediate or building block. The reactivity of the bromo-aromatic group and the alpha-positions to the carbonyl and the gem-dimethyl group are well-established reaction sites in similar molecules, but specific examples utilizing this compound are not documented.

Precursor for Diverse Heterocyclic Compounds

No documented studies were found that utilize This compound as a direct precursor for the synthesis of other diverse heterocyclic compounds. While transformations of the oxindole (B195798) core are known, applications starting from this specific trimethylated and brominated analog have not been reported.

Derivatization for Structure-Activity Relationship (SAR) Studies

There are no specific Structure-Activity Relationship (SAR) studies in the available literature that begin with or create derivatives of This compound . SAR studies are crucial in medicinal chemistry for optimizing lead compounds, but this molecule has not been identified as a subject of such an investigation.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is fueling the development of more sustainable methods for synthesizing bromoindolones. Traditional synthetic routes often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. Future research will prioritize the development of eco-friendly alternatives that are both efficient and scalable.

One promising approach is the use of multicomponent reactions, which allow for the construction of complex molecules like indole (B1671886) amides in a single step from simple starting materials. rug.nlrsc.org Researchers have demonstrated a two-step reaction to assemble the indole core using inexpensive anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild conditions with ethanol (B145695) as a solvent, completely avoiding the need for a metal catalyst. rug.nlrsc.org This method has been shown to be scalable and has a significantly better ecological footprint compared to competing procedures. rug.nl Another area of exploration is the use of environmentally benign solvents, such as propylene (B89431) carbonate, in conjunction with efficient catalysts like molecular iodine. researchgate.net These methods offer advantages like higher yields, milder reaction conditions, and simpler work-up procedures. researchgate.net The development of solvent-free methodologies, such as mechanical grinding, is also gaining traction as a green alternative for the synthesis of related heterocyclic compounds. researchgate.net

| Synthetic Approach | Key Features | Sustainability Advantages |

| Multicomponent Reactions | One-pot synthesis, use of simple and readily available starting materials. | Reduced waste, energy efficiency, atom economy. rug.nlrsc.org |

| Green Solvents (e.g., Propylene Carbonate) | Use of non-toxic, biodegradable solvents. | Reduced environmental impact, improved safety. researchgate.net |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using mechanical energy. | Elimination of solvent waste, potential for higher reaction rates. researchgate.net |

| Catalysis | Use of efficient and reusable catalysts (e.g., molecular iodine, silica (B1680970) sulfuric acid). | Lower catalyst loading, reduced waste, cost-effectiveness. researchgate.net |

Exploration of Unprecedented Reactivity Patterns for Bromoindolones

The bromine atom on the indole core of 4-Bromo-1,3,3-trimethylindol-2-one serves as a versatile handle for a wide range of chemical transformations. Future research will focus on uncovering and exploiting novel reactivity patterns of this and other bromoindolones to access new chemical space and synthesize derivatives with unique properties. While specific research on the reactivity of this compound is still emerging, the broader field of bromoindole chemistry provides valuable insights. For instance, metal-halogen exchange reactions are a known route to substituted indoles from bromoindoles. researchgate.net Furthermore, the structure of related bromoisatins reveals the potential for intermolecular interactions, such as Br...O close contacts, which can influence their solid-state packing and potentially their reactivity. researchgate.net Understanding these fundamental interactions will be crucial for designing new reactions and materials.

Integration of Advanced Characterization Techniques and Data Analysis

A deeper understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced characterization techniques. While standard analytical methods provide basic structural information, a more comprehensive characterization requires a multi-technique approach.

Future studies will increasingly rely on a suite of advanced methods to probe the topological, internal structural, and compositional properties of these compounds and their assemblies.

Advanced Characterization Techniques for Indolone Research

| Technique Category | Specific Techniques | Information Obtained |

| Topological Analysis | Field Emission Scanning Electron Microscopy (FESEM), Scanning Probe Microscopy (SPM), Atomic Force Microscopy (AFM), Dynamic Light Scattering (DLS). researchgate.netresearchgate.net | Surface morphology, particle size and shape, three-dimensional topography. researchgate.netresearchgate.net |

| Internal Structure Analysis | Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), Magnetic Resonance Force Microscopy (MRFM). researchgate.netgatech.edu | Crystalline structure, internal morphology, and magnetic properties. researchgate.netgatech.edu |

| Compositional Analysis | X-ray Photoelectron Spectroscopy (XPS), Energy Dispersive X-ray Spectroscopy (EDS), Secondary Ion Mass Spectroscopy (SIMS). researchgate.netresearchgate.net | Elemental composition, chemical states, and surface chemistry. researchgate.netresearchgate.net |

The data generated from these techniques, when combined with sophisticated data analysis methods, will provide unprecedented insights into how molecular structure dictates macroscopic properties.

Application of Machine Learning and Artificial Intelligence for Synthetic Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize synthetic chemistry, and the study of bromoindolones will be no exception. rsc.org These powerful computational tools can accelerate the discovery and optimization of new molecules and synthetic routes.

Applications of AI/ML in Bromoindolone Research

| Application Area | AI/ML Approach | Potential Impact |

| Synthetic Route Design | Retrosynthetic analysis algorithms, reaction prediction models. | Faster identification of efficient and novel synthetic pathways. youtube.comnd.edu |

| Reaction Optimization | ML models trained on experimental data (e.g., from high-throughput screening). | Rapid determination of optimal reaction conditions (temperature, solvent, catalyst). medium.com |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models, deep learning on molecular graphs. | In silico screening of virtual libraries to identify promising drug candidates or materials. schrodinger.comewuu.nlindiaai.gov.inarxiv.org |

| Autonomous Synthesis | Integration of ML algorithms with robotic synthesis platforms. | Automated, high-throughput synthesis and optimization of bromoindolone derivatives. medium.com |

As our ability to generate and analyze large chemical datasets grows, the synergy between experimental chemistry and artificial intelligence will undoubtedly be a major driver of innovation in the field of bromoindolone research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.